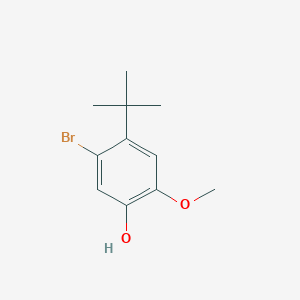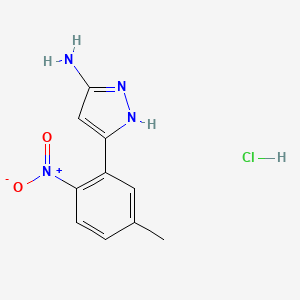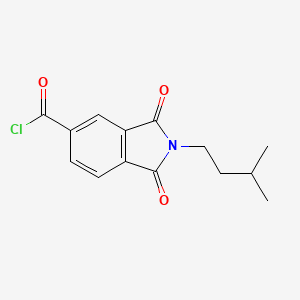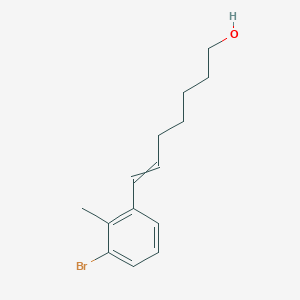
7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol is an organic compound with a complex structure that includes a brominated aromatic ring and a heptenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol typically involves multiple steps. One common method starts with the bromination of 2-methylphenyl compounds, followed by the formation of the hepten-1-ol chain through a series of reactions including Grignard reactions and reductions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation and crystallization to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol involves its interaction with various molecular targets. The brominated aromatic ring can participate in electrophilic aromatic substitution reactions, while the hepten-1-ol chain can undergo oxidation and reduction processes. These interactions can affect biological pathways and enzyme activities, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methylphenylboronic acid: This compound shares the brominated aromatic ring but has different functional groups.
3-Bromo-2-methylbenzyl alcohol: Similar in structure but lacks the hepten-1-ol chain.
Propiedades
Fórmula molecular |
C14H19BrO |
|---|---|
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
7-(3-bromo-2-methylphenyl)hept-6-en-1-ol |
InChI |
InChI=1S/C14H19BrO/c1-12-13(9-7-10-14(12)15)8-5-3-2-4-6-11-16/h5,7-10,16H,2-4,6,11H2,1H3 |
Clave InChI |
MBCGZRBHMSOMCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Br)C=CCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
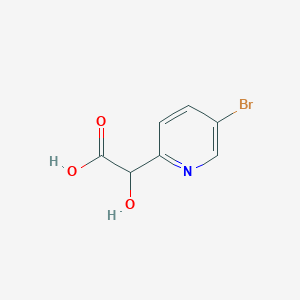
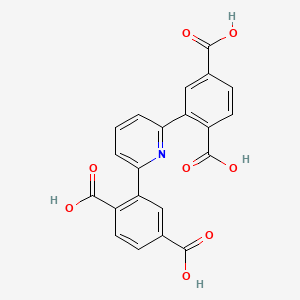

![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)

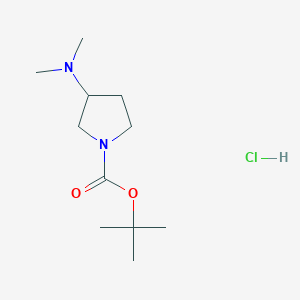

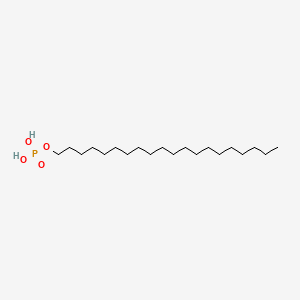
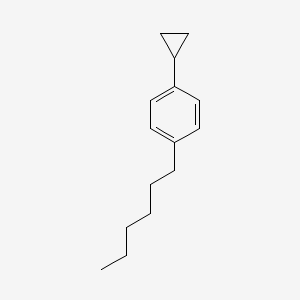
![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)
